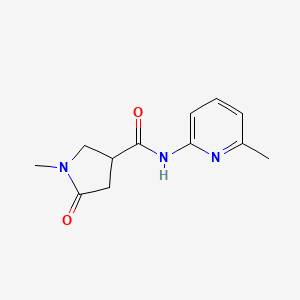

1-methyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Description

1-Methyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound featuring a 5-oxopyrrolidine core substituted with a methyl group at the 1-position and a 6-methylpyridin-2-yl carboxamide moiety at the 3-position. The pyrrolidine-3-carboxamide scaffold is a versatile pharmacophore, with substituents critically influencing target specificity and physicochemical properties.

Properties

IUPAC Name |

1-methyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-4-3-5-10(13-8)14-12(17)9-6-11(16)15(2)7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNMIUJQRMZEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridinecarboxylic acid with 1-methylpyrrolidine-3-carboxylic acid under dehydrating conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H14N2O2 and features a pyrrolidine ring, which is known for its role in various biological activities. The presence of the 6-methylpyridin-2-yl group enhances its pharmacological profile, making it a candidate for various therapeutic uses.

Agonist Development

One of the primary applications of this compound is in the development of agonists for specific receptors. Research indicates that derivatives of this compound can serve as intermediates in synthesizing agonists targeting the APJ receptor, which is implicated in cardiovascular and metabolic diseases . This receptor's modulation could lead to innovative treatments for conditions such as heart failure and obesity.

Antihypertensive Agents

The compound's structural features suggest potential applications in developing antihypertensive agents. The ability to modify the nitrogen-containing heterocycles allows for the creation of compounds that can effectively lower blood pressure by acting on calcium channels or other related pathways .

Anticancer Activity

Studies have indicated that compounds similar to 1-methyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide exhibit anticancer properties. For example, derivatives have been shown to inhibit histone methyltransferases, which play a role in cancer progression . The compound’s ability to interfere with epigenetic regulation may provide a novel approach to cancer therapy.

Case Study: Anticancer Activity

A notable study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent. The study highlighted the need for further exploration into its mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 1-methyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The table below compares key structural features and biological activities of 1-methyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide and related compounds:

Key Observations:

- Substituent Impact on Activity: The 1-cyclohexyl and 3,5-dichlorophenyl groups in the InhA inhibitor (PDB: 4TZK) enhance hydrophobic interactions with the enzyme’s active site, critical for anti-TB activity . In contrast, the target compound’s 6-methylpyridin-2-yl group may favor hydrogen bonding or π-π stacking with polar residues. Elastase inhibitors (e.g., benzyl/imidazolidinone derivatives) rely on bulky substituents to block the enzyme’s catalytic triad , suggesting that the target compound’s smaller pyridine group might reduce steric hindrance but improve solubility.

Physicochemical and Pharmacokinetic Properties

- Melting Points and Solubility :

- Drug-Likeness : Molecular docking studies () suggest that polar substituents (e.g., pyridine) improve bioavailability by enhancing solubility and reducing logP values.

Biological Activity

1-Methyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring, which is known for its involvement in various biological activities due to its structural properties that allow for interactions with biological targets.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

- Neuroprotective Activity : Studies have shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis. For instance, compounds with similar structures have demonstrated significant neurocytoprotective effects in models of ischemia and oxidative stress .

- Antioxidant Properties : The ability to scavenge free radicals is a notable characteristic. Compounds with similar configurations have been tested for their antioxidant capabilities using assays such as DPPH and ABTS radical scavenging .

- Anti-inflammatory Effects : Some derivatives have been evaluated for their potential to inhibit inflammatory pathways, showing promise in reducing inflammation in various models .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Oxidative Stress : By scavenging reactive oxygen species (ROS), the compound may reduce cellular damage associated with oxidative stress.

- Modulation of Neurotransmitter Systems : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing neurochemical pathways involved in neuroprotection.

- Regulation of Inflammatory Pathways : The inhibition of pro-inflammatory cytokines has been observed in related compounds, suggesting a potential pathway for reducing inflammation.

Neuroprotective Studies

In a recent study investigating pyrazolol derivatives, a compound structurally related to this compound was found to significantly reduce infarct size in animal models of stroke. The mechanism was attributed to its antioxidant properties and ability to chelate metal ions, which are crucial in oxidative stress .

Antioxidant Activity

A series of tests conducted on similar compounds demonstrated strong antioxidant activity. For example, one derivative showed an IC50 value comparable to established antioxidants, indicating its potential utility in treating oxidative stress-related conditions .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.